REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.C[S:10]([CH3:12])=O.O>[Cl-].[Na+].O>[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8][S:10][C:12]2[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=2)[NH2:1])[CH:3]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
0.57 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
brine
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (25 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a crude oil
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=CC=C1)SSC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |